molecular formula C14H23NO3S B7451503 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide

2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide

Cat. No. B7451503
M. Wt: 285.40 g/mol
InChI Key: NQLALSSZQCPUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide (MPBD) is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of sulfanilamide and has been synthesized using different methods.

Scientific Research Applications

2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its anticonvulsant, analgesic, and anti-inflammatory properties. 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been reported to reduce the severity of seizures in animal models of epilepsy. 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has several advantages for lab experiments, including its ease of synthesis and low cost. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide. One potential direction is to investigate the potential use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore the use of 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide as an anticonvulsant and analgesic agent. Additionally, further studies are needed to elucidate the mechanism of action of 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide and to identify potential targets for this compound.

Synthesis Methods

2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide can be synthesized using different methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with diisopropylamine in the presence of a solvent such as dichloromethane. The product obtained is then treated with a base such as sodium hydroxide to give 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide.

properties

IUPAC Name

2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-10(2)15(11(3)4)19(16,17)14-9-12(5)7-8-13(14)18-6/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLALSSZQCPUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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